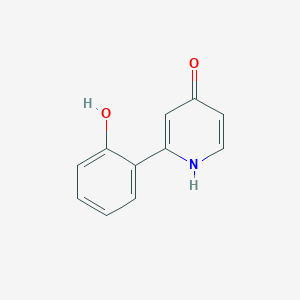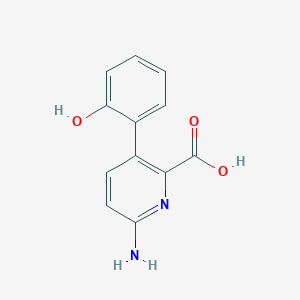
6-Amino-3-(3-formylphenyl)picolinic acid, 95%
説明
6-Amino-3-(3-formylphenyl)picolinic acid, often referred to as 6-APA, is a common organic compound used in a variety of scientific applications. It is a white, crystalline solid that is soluble in water and alcohol. 6-APA is used in a variety of ways, from synthesizing other compounds to use in biochemical and physiological experiments.
科学的研究の応用
6-APA is used in a variety of scientific research applications. It is commonly used as a model compound for studying the mechanism of action of enzymes involved in the biosynthesis of amino acids. It is also used in the synthesis of other compounds, such as peptides and peptidomimetics. Additionally, 6-APA is used in the study of the pharmacology of drugs and the development of new therapeutic agents.
作用機序
The mechanism of action of 6-APA is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the biosynthesis of amino acids. Specifically, it is thought to inhibit the activity of the enzyme phenylalanine hydroxylase, which is responsible for the synthesis of the amino acid phenylalanine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-APA are not well understood. However, it is believed that the compound may have anti-inflammatory, antioxidant, and anticancer properties. Additionally, 6-APA has been shown to have the potential to modulate the activity of enzymes involved in the metabolism of fatty acids and cholesterol.
実験室実験の利点と制限
The main advantage of using 6-APA in lab experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using 6-APA. For example, it is not very stable and can easily degrade if not stored properly. Additionally, the mechanism of action of 6-APA is not fully understood, making it difficult to predict its effects in experiments.
将来の方向性
There are a number of potential future directions for research involving 6-APA. For example, further research could be done to better understand its mechanism of action and the biochemical and physiological effects of the compound. Additionally, research could be done to explore the potential therapeutic applications of 6-APA, such as its use as an anti-inflammatory or antioxidant agent. Finally, research could be done to develop new methods for synthesizing 6-APA and other related compounds.
合成法
6-APA can be synthesized through a variety of methods. One method involves the reaction of 3-formylphenol and hydroxylamine hydrochloride in an aqueous solution, followed by the addition of sodium hydroxide. This reaction is then followed by the addition of hydrochloric acid to yield 6-APA. Another method involves the reaction of 3-formylphenol and hydroxylamine hydrochloride in acetic anhydride, followed by the addition of sodium hydroxide and hydrochloric acid. The final product is then recrystallized from aqueous ethanol.
特性
IUPAC Name |
6-amino-3-(3-formylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-11-5-4-10(12(15-11)13(17)18)9-3-1-2-8(6-9)7-16/h1-7H,(H2,14,15)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYLKMREKVVWSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211498 | |
| Record name | 2-Pyridinecarboxylic acid, 6-amino-3-(3-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-formylphenyl)picolinic acid | |
CAS RN |
1261998-08-6 | |
| Record name | 2-Pyridinecarboxylic acid, 6-amino-3-(3-formylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261998-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-amino-3-(3-formylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















